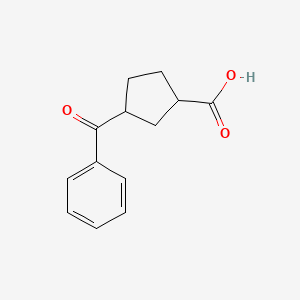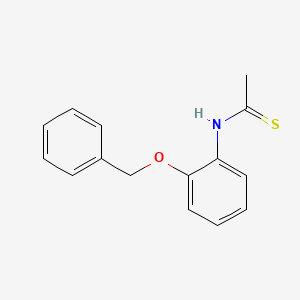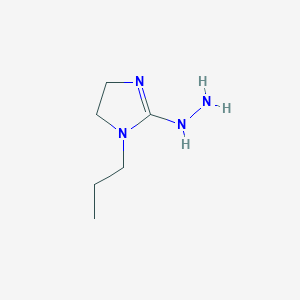
1-Amino-2-mercaptoethane-1-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-mercaptoethane-1-sulfinic acid, also known as L-cysteinesulfinic acid, is an organic compound with the molecular formula HO2SCH2CH(NH2)CO2H. This compound is a derivative of cysteine, an amino acid, and contains both an amino group and a sulfinic acid group. It is known for its role as an endogenous agonist of metabotropic receptors coupled to the stimulation of phospholipase D (PLD) activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-2-mercaptoethane-1-sulfinic acid can be synthesized through various methods. One common approach involves the oxidation of cysteine using hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction typically proceeds as follows: [ \text{Cysteine} + \text{H}_2\text{O}_2 \rightarrow \text{L-cysteinesulfinic acid} ]
Industrial Production Methods
In industrial settings, the production of 1-amino-2-mercaptoethane-1-sulfinic acid may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of oxidizing agents and reaction parameters can be optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-mercaptoethane-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids.
Reduction: It can be reduced back to cysteine.
Substitution: The amino and sulfinic acid groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, acylating agents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Cysteine.
Substitution: Derivatives with modified amino or sulfinic acid groups.
Applications De Recherche Scientifique
1-Amino-2-mercaptoethane-1-sulfinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its role in cellular signaling pathways, particularly those involving PLD activity.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its interaction with metabotropic receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-amino-2-mercaptoethane-1-sulfinic acid involves its interaction with metabotropic receptors, particularly those coupled to PLD activity. Upon binding to these receptors, it induces a dose-dependent increase in PLD activity, which plays a crucial role in various cellular processes, including membrane trafficking and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysteine: A precursor to 1-amino-2-mercaptoethane-1-sulfinic acid, containing a thiol group instead of a sulfinic acid group.
Cysteine sulfonic acid: An oxidized form of cysteine with a sulfonic acid group.
Methionine sulfoxide: Contains a sulfoxide group instead of a sulfinic acid group.
Uniqueness
1-Amino-2-mercaptoethane-1-sulfinic acid is unique due to its specific interaction with metabotropic receptors and its role in stimulating PLD activity. This distinguishes it from other sulfur-containing amino acids and derivatives, which may not exhibit the same biological activity or receptor specificity .
Propriétés
Formule moléculaire |
C2H7NO2S2 |
|---|---|
Poids moléculaire |
141.22 g/mol |
Nom IUPAC |
1-amino-2-sulfanylethanesulfinic acid |
InChI |
InChI=1S/C2H7NO2S2/c3-2(1-6)7(4)5/h2,6H,1,3H2,(H,4,5) |
Clé InChI |
QDYOZKNUWCMVJZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(N)S(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione](/img/structure/B13104326.png)




![oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol](/img/structure/B13104357.png)
![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B13104369.png)
![4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104377.png)

![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)


